![molecular formula C15H21NO8 B1469800 Phenylephrine-D-glucuronide CAS No. 2021255-73-0](/img/structure/B1469800.png)
Phenylephrine-D-glucuronide
Overview
Description
Phenylephrine-D-glucuronide is a compound with the molecular formula C15H21NO8 . It is a metabolite of the α1A-adrenergic receptor agonist phenylephrine . The compound is synthesized by the metabolism of the parent compound, phenylephrine, by UDP-glucuronosyltransferases (UGTs) into hydrophilic and negatively charged glucuronides .
Synthesis Analysis
Glucuronidation is a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances . The process of glucuronidation involves the metabolism of the parent compound by UDP-glucuronosyltransferases (UGTs) into hydrophilic and negatively charged glucuronides . This process is driven by the twin forces of UGT enzyme present in the cellular endothelial reticulum and efflux transporters present on the cell surface .
Molecular Structure Analysis
The molecular weight of Phenylephrine-D-glucuronide is 343.33 g/mol . The IUPAC name for the compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid . The compound has a complex structure with multiple hydroxyl groups, a carboxylic acid group, and an amine group .
Chemical Reactions Analysis
Glucuronidation significantly impacts the physiological properties of the flavonoid such as its solubility (increased), bioactivity (decreased or in some case increased), bioavailability (usually increased), and inter- and intra-cellular transport as well as excretion (usually increased) .
Physical And Chemical Properties Analysis
Phenylephrine-D-glucuronide has a molecular weight of 343.33 g/mol . It has a complex structure with multiple hydroxyl groups, a carboxylic acid group, and an amine group . The compound is hydrophilic due to the presence of these polar groups .
Scientific Research Applications
Cancer Risk Pre-warning
Phenyl-beta-D-glucuronide, which is structurally similar to Phenylephrine-D-glucuronide, has been used in induced volatolomics, a promising approach for cancer risk pre-warning . It demonstrates satisfactory bio-compatibility and metabolizes into volatile phenol under the action of tumor micro-environment highly accumulated beta-glucuronidase . This process can be used to predict various tumor risks with high accuracy .
Pharmacokinetics and First-Pass Metabolism
Phenylephrine, a compound related to Phenylephrine-D-glucuronide, has been studied for its pharmacokinetic disposition and first-pass metabolism . The disposition of phenylephrine is governed by extensive presystemic metabolism via sulfate conjugation, the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes, and significant renal excretion of both phase 1 and phase 2 metabolites of phenylephrine . This information can be useful in understanding the metabolism and excretion of similar compounds like Phenylephrine-D-glucuronide.
Mechanism of Action
Future Directions
While specific future directions for Phenylephrine-D-glucuronide are not mentioned in the available literature, the study and understanding of glucuronidation and its impact on drug metabolism continue to be an active area of research . This includes the study of the role of UGT enzymes and efflux transporters in the metabolism and elimination of drugs .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVJUYDQYGHJIC-QBOXMOKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylephrine-D-glucuronide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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